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Compound of Interest

Compound Name: Ethyl thiazol-2-ylglycinate

Cat. No.: B15223357 Get Quote

Introduction

This technical guide provides an in-depth structural analysis of ethyl thiazole derivatives, a

class of compounds with significant interest in medicinal chemistry and drug development.

While the initial focus of this guide was on ethyl thiazol-2-ylglycinate, a comprehensive

search of scientific literature and chemical databases did not yield sufficient experimental data

for a detailed analysis of this specific molecule. Therefore, this guide will use ethyl {2-[4-(4-

isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-

yl]phenyl}carbamate as representative examples to illustrate the principles of structural

characterization for this compound class. The data and methodologies presented herein are

based on published crystallographic and spectroscopic studies.[1][2]

Molecular Structure and Crystallography
The molecular structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate

(Compound I) and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate (Compound II) have

been elucidated by X-ray diffraction.[1][2] Both molecules adopt a nearly planar, V-shaped

conformation. This conformation is stabilized by intramolecular hydrogen bonds.[1][2]

The crystal structures reveal distinct packing arrangements. In the crystal of Compound I,

molecules form stacks along the a-axis, linked by π(S)⋯π(C) interactions.[1] For Compound II,

molecules are linked into chains by C—H⋯O hydrogen bonds, and these chains are further

cross-linked into sheets by π–π stacking interactions.[1]
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Table 1: Crystallographic Data Summary

Parameter Compound I (C₂₁H₂₂N₂O₂S)
Compound II
(C₁₈H₁₅N₃O₄S)

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/c

a (Å) 8.234(3) 12.083(4)

b (Å) 9.456(4) 8.435(3)

c (Å) 13.597(5) 17.653(6)

α (°) 85.34(3) 90

β (°) 80.09(3) 109.23(3)

γ (°) 78.23(3) 90

Volume (Å³) 1014.1(7) 1700.1(10)

Z 2 4

Source:[1][2]

Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the functional groups and

connectivity of the ethyl thiazole derivatives.

Infrared (IR) Spectroscopy
The FT-IR spectra show characteristic absorption bands corresponding to the functional groups

present in the molecules.

Table 2: Key FT-IR Spectral Data (ν_max, cm⁻¹)
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Functional Group Compound I Compound II

N-H stretch 3090 3090

C=O stretch (carbamate) 1725 1720

C=N stretch (thiazole) 1603 1600

Aromatic C=C stretch 1544, 1487 1545, 1483

NO₂ stretch (asymmetric) - 1545

NO₂ stretch (symmetric) - 1352

Source:[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy confirms the proton environment in the molecules. The chemical shifts

are reported in parts per million (ppm) relative to a standard reference.

Table 3: ¹H NMR Spectral Data (600 MHz, DMSO-d₆)

Protons Compound I (δ, ppm) Compound II (δ, ppm)

-CH₃ (ethyl) 1.33 (t, 3H, J = 7.1 Hz) 1.31 (t, 3H, J = 7.1 Hz)

-CH₂- (ethyl) 4.21 (q, 2H, J = 7.1 Hz) 4.23 (q, 2H, J = 7.1 Hz)

-CH(CH₃)₂ (isopropyl) 1.25 (d, 6H, J = 6.9 Hz) -

-CH(CH₃)₂ (isopropyl) 2.96 (h, 1H, J = 7.2 Hz) -

Thiazole-H 8.20 (s, 1H) 8.85 (s, 1H)

Aromatic-H 7.19-8.29 (m) 7.23-8.48 (m)

N-H (carbamate) 12.02 (s, 1H) 11.65 (s, 1H)

Source:[1][2]

Experimental Protocols
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Synthesis of Ethyl {2-[4-(substituted-phenyl)thiazol-2-
yl]phenyl}carbamates
This section details the general synthetic procedure for the title compounds.

Workflow for Synthesis

Ethyl (2-carbamothioylphenyl)carbamate +
Substituted Phenacyl Bromide

Reflux in 95% EtOH
(12 h) Basify with sat. NaHCO₃

Filter, wash with water,
and dry in vacuo Crystalline Product

Click to download full resolution via product page

Caption: General synthetic workflow for the target compounds.

Detailed Protocol:

A solution of ethyl (2-carbamothioylphenyl)carbamate (10 mmol) and the appropriately

substituted phenacyl bromide (10 mmol) in 50 ml of 95% ethanol is prepared.[1]

The reaction mixture is heated under reflux for 12 hours.[1]

After cooling to room temperature, the solution is basified with a saturated sodium

bicarbonate (NaHCO₃) solution.[1]

The resulting precipitate is collected by filtration.

The isolated solid is washed with water and dried under vacuum to yield the final crystalline

product.[1]

X-ray Crystallography
The following outlines the general procedure for single-crystal X-ray diffraction analysis.

Experimental Workflow for X-ray Crystallography
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Mount a suitable single crystal

Collect diffraction data on a diffractometer

Solve the structure using direct methods

Refine the structure by full-matrix least-squares

Validate the final structure

Click to download full resolution via product page

Caption: Standard workflow for single-crystal X-ray analysis.

Detailed Protocol:

A suitable single crystal of the compound is selected and mounted on a goniometer head.

X-ray diffraction data is collected at a specific temperature using a diffractometer equipped

with a suitable radiation source (e.g., Mo Kα or Cu Kα).

The collected data is processed, including corrections for Lorentz and polarization effects.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated

positions and refined using a riding model.
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The final structure is validated using software tools to check for geometric consistency and

other quality indicators.

Signaling Pathway and Logical Relationships
While the direct interaction of these specific compounds with biological signaling pathways is

not detailed in the provided references, a logical diagram can illustrate their potential role as

enzyme inhibitors, a common mechanism for bioactive small molecules.

Hypothetical Enzyme Inhibition Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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